molecular formula C20H21FN2O4S B2952670 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851806-88-7

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2952670
CAS No.: 851806-88-7
M. Wt: 404.46
InChI Key: BFYCGMPRFSXTGB-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydroimidazole core substituted with a 3,4,5-trimethoxybenzoyl group at position 1 and a 2-fluorophenylmethylsulfanyl moiety at position 2. The dihydroimidazole ring provides partial saturation, which may enhance conformational stability compared to unsaturated imidazoles. The trimethoxybenzoyl group is a common pharmacophore in microtubule-targeting agents, while the fluorophenylmethylsulfanyl substituent may influence lipophilicity and binding interactions .

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-25-16-10-14(11-17(26-2)18(16)27-3)19(24)23-9-8-22-20(23)28-12-13-6-4-5-7-15(13)21/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYCGMPRFSXTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using a suitable thiol reagent.

    Addition of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be added through an acylation reaction using a trimethoxybenzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the trimethoxybenzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving imidazole derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound 4,5-Dihydro-1H-imidazole 2-[(2-fluorophenyl)methyl]sulfanyl, 3,4,5-trimethoxybenzoyl Data not explicitly reported (inference required)
6h (Triazole derivative) 1,2,3-Triazole 2-(2-fluorophenyl), 3-hydroxyazetidinyl, 3,4,5-trimethoxybenzoyl Potent antitumor, anti-angiogenic, antimetastatic
BZML (Imidazole derivative) Imidazole p-Tolyl, 3,4,5-trimethoxybenzoyl IC50 = 14.6 nM against H1299 NSCLC cells

Analysis :

  • The 4,5-dihydroimidazole core in the target compound may confer greater metabolic stability than unsaturated imidazoles or triazoles .
  • Triazole derivatives (e.g., 6h) exhibit strong antitumor activity, suggesting that the 3,4,5-trimethoxybenzoyl group is critical for microtubule disruption .

Substituent Modifications

Benzoyl Group Variations
Compound Name Benzoyl Substituents Molecular Weight (g/mol) Key Properties
Target Compound 3,4,5-Trimethoxy ~420 (estimated) Enhanced polarity due to methoxy groups
Analog () 3,4,5-Triethoxy 442.57 Higher lipophilicity from ethoxy groups

Impact :

Aryl-Sulfanyl Group Variations
Compound Name Aryl-Sulfanyl Group Fluorine Position Biological Relevance
Target Compound 2-Fluorophenylmethyl Ortho (2-position) Steric and electronic effects on binding
Analog () 4-Fluorophenylmethyl Para (4-position) Altered spatial orientation in active sites

Impact :

  • Ortho-fluorine (target compound) may hinder rotation, stabilizing ligand-receptor interactions compared to para-substituted analogs .

Biological Activity

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be broken down into several functional components:

  • Imidazole ring : Known for its role in various biological processes.
  • Fluorophenyl and trimethoxybenzoyl groups : These substituents are crucial for the compound's interaction with biological targets.

Antiproliferative Effects

Recent studies have indicated that compounds related to this imidazole exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : In a study evaluating similar imidazole derivatives, compounds demonstrated IC50 values as low as 52 nM in estrogen receptor-positive MCF-7 breast cancer cells and 74 nM in triple-negative MDA-MB-231 cells .
  • Mechanism of Action : The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis. Immunofluorescence studies confirmed that these compounds target tubulin, disrupting microtubule formation and leading to mitotic catastrophe .

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives is often influenced by their structural modifications:

  • Substituent Variations : The presence of electron-withdrawing groups (like fluorine) or electron-donating groups (like methoxy) can significantly alter the compound's potency and selectivity. For example, modifications on the benzoyl moiety have been shown to enhance biological activity while reducing toxicity .
  • Hybrid Structures : Compounds designed as hybrids combining aromatase inhibitors with tubulin-targeting agents have shown promise in preclinical evaluations .

Case Studies

Several case studies highlight the compound's potential:

  • Breast Cancer Treatment : A study involving a series of imidazole derivatives demonstrated their efficacy in inhibiting breast cancer cell proliferation through dual mechanisms—targeting both aromatase activity and microtubule dynamics.
  • In Vivo Studies : Preclinical trials indicated that certain derivatives exhibited favorable pharmacokinetic profiles, with reduced systemic toxicity compared to traditional chemotherapeutics. For instance, modifications aimed at enhancing metabolic stability resulted in compounds with improved bioavailability and reduced side effects .

Data Table of Biological Activities

Compound NameIC50 (nM)Cancer TypeMechanism of ActionReference
Compound A52MCF-7 (ER+)G2/M Arrest, Apoptosis
Compound B74MDA-MB-231 (TNBC)Tubulin Disruption
Compound C30Various Solid TumorsDual Aromatase & Tubulin Inhibition

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